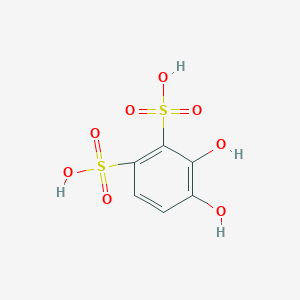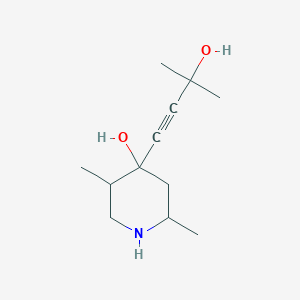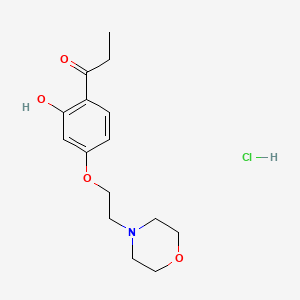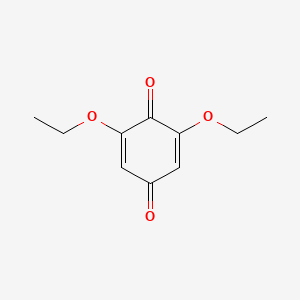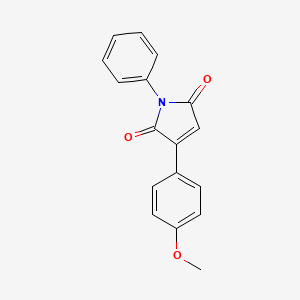
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione, with additional phenyl and methoxyphenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of N-substituted maleimides with appropriate arylamines. One common method includes the reaction of 3,4-dimethylmaleic anhydride with N3-substituted amidrazones . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α . This inhibition occurs through the compound’s interaction with signaling pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-dimethyl-: Known for its anti-inflammatory and antimicrobial activities.
1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-: Another derivative with similar structural features.
Uniqueness
1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and methoxyphenyl groups makes it particularly interesting for medicinal chemistry applications.
Propriétés
Numéro CAS |
21724-94-7 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H13NO3/c1-21-14-9-7-12(8-10-14)15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
VBZZBBKMJFOLNA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
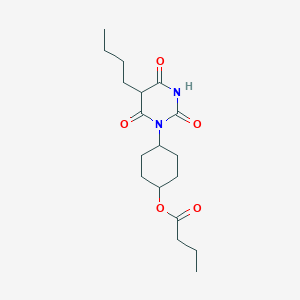
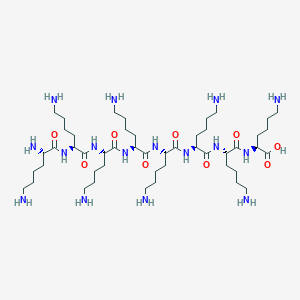
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
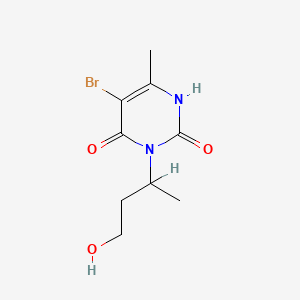
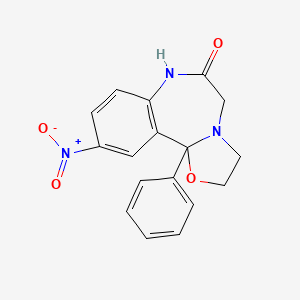

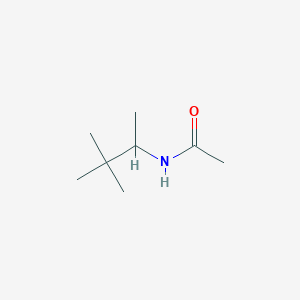
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
